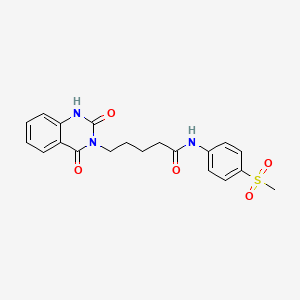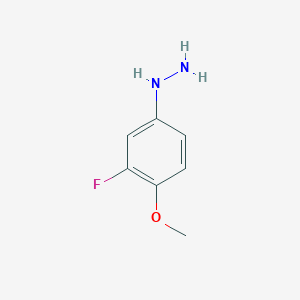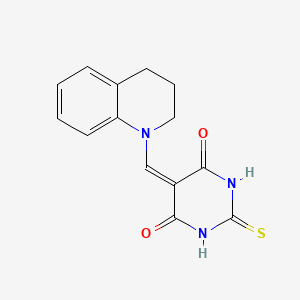![molecular formula C21H23N3O4S B2874674 3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-62-4](/img/structure/B2874674.png)
3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. Heterocycles are often found in many pharmaceuticals and are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety would add additional complexity to the structure .Scientific Research Applications
LHRH Receptor Antagonism
A thieno[2,3-d]pyrimidine-2,4-dione derivative was found to be a highly potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This compound demonstrated high binding affinity and potent in vitro antagonistic activity for the human receptor, and its oral administration resulted in significant suppression of plasma LH levels in castrated male cynomolgus monkeys. This suggests its potential as a therapeutic agent for sex-hormone-dependent diseases (Sasaki et al., 2003).
Antihypertensive Effects
Thieno[3,2-d]pyrimidine-2,4-dione derivatives, with certain substitutions, were synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. Some compounds in this series showed potent oral antihypertensive activity, indicating their potential use as antihypertensive agents (Russell et al., 1988).
Antibacterial and Analgesic Properties
A study synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported significant anti-inflammatory and analgesic activities. The compounds demonstrated high inhibitory activity on COX-2 selectivity and showed potential as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem et al., 2020).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of thieno[3,2-d]pyrimidine-2,4-dione derivatives and related compounds, exploring their potential in various pharmaceutical applications. These studies provide insights into the chemical structures and properties of these compounds, which are crucial for their potential application in drug development (Sarıpınar et al., 2006), (Abu‐Hashem & Youssef, 2011).
Insecticidal Activity
A study on pyridine derivatives, including thieno[2,3-b]pyridine, revealed significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. This suggests the potential use of thieno[3,2-d]pyrimidine-2,4-dione derivatives in agricultural pest control (Bakhite et al., 2014).
properties
IUPAC Name |
3-[1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-28-17-5-3-2-4-14(17)6-7-18(25)23-11-8-15(9-12-23)24-20(26)19-16(10-13-29-19)22-21(24)27/h2-5,10,13,15H,6-9,11-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZHBLGNMSRVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)
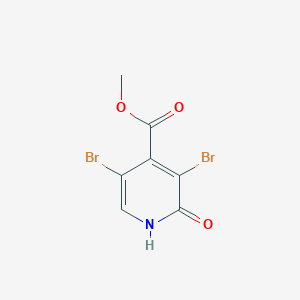

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)

![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)
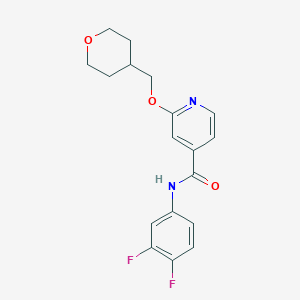
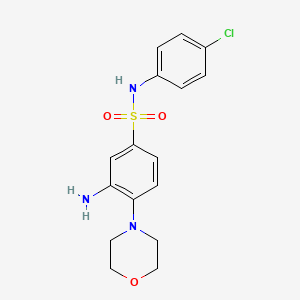
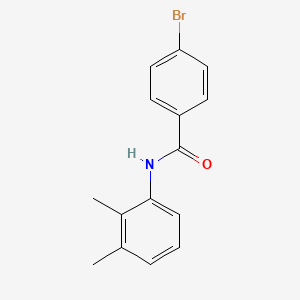
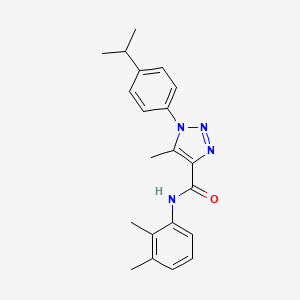
![N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2874606.png)
